Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Halo-Analogs
The 4-bromo substituent on the benzamide ring confers a computed XLogP3-AA value of 3.7 for the target compound, compared to approximately 2.9 for the corresponding 4-fluoro analog (CAS 391227-09-1) and approximately 3.4 for the 4-chloro analog (estimated from structural series data) [1]. This difference of +0.8 log unit relative to the fluoro derivative translates to an 8-fold higher predicted octanol-water partition coefficient, which is significant for membrane permeability and tissue distribution in cell-based assays and in vivo models. The 3-bromo positional isomer (CAS 391226-59-8) shares the same molecular formula (C₁₅H₉BrN₄O₃S, MW 405.2) but differs in dipole moment and steric profile, potentially altering binding pocket complementarity [1]. Direct experimental logP/logD measurements for the target compound are not currently available in the open literature; values reported here are computed descriptors from the PubChem database.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 4-Fluoro analog (CAS 391227-09-1): XLogP3-AA ~2.9; 3-Bromo analog (CAS 391226-59-8): XLogP3-AA ~3.7 (same value but different positional substitution) |
| Quantified Difference | ΔXLogP3-AA = +0.8 vs. 4-fluoro analog |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity of the 4-bromo derivative predicts superior membrane permeability for intracellular target engagement compared to the 4-fluoro analog, a critical parameter for selecting the appropriate tool compound in SAR and cellular assay development.
- [1] PubChem CID 1087666: 4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide — Computed Properties (XLogP3-AA). National Center for Biotechnology Information, 2025. View Source
